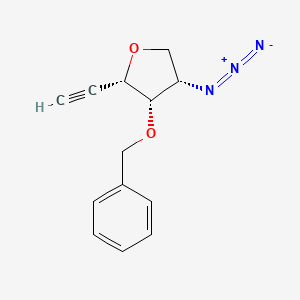
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is a tetrapeptide composed of the amino acids isoleucine, alanine, and leucine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can be achieved through peptide coupling reactions. One common method involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of amino groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this tetrapeptide may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide. Substitution reactions can result in alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or antimicrobial activity.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate cellular signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-isoleucine: Another dipeptide with similar amino acid composition but different sequence.
L-Alanyl-L-leucyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.
L-Seryl-L-isoleucyl-L-alanyl-L-seryl-L-isoleucine: A pentapeptide with additional serine residues.
Uniqueness
L-Isoleucyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which may confer distinct biological activities and properties compared to other similar peptides. Its specific arrangement of amino acids can influence its interaction with molecular targets and its overall stability and solubility.
Propiedades
Número CAS |
918661-77-5 |
|---|---|
Fórmula molecular |
C21H40N4O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H40N4O5/c1-8-13(6)17(22)20(28)23-14(7)18(26)24-15(9-11(2)3)19(27)25-16(21(29)30)10-12(4)5/h11-17H,8-10,22H2,1-7H3,(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t13-,14-,15-,16-,17-/m0/s1 |
Clave InChI |
OHKYXQYJKTYSHQ-WOYTXXSLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


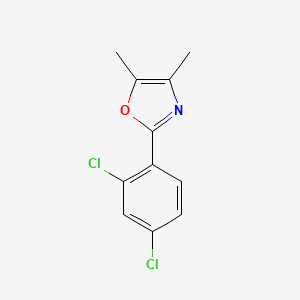

![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)
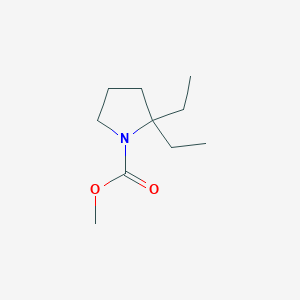
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)
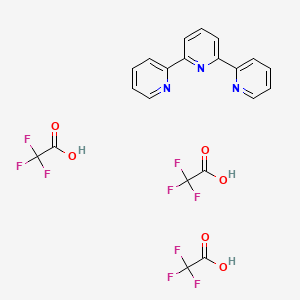

amino}methyl)phenol](/img/structure/B14200441.png)
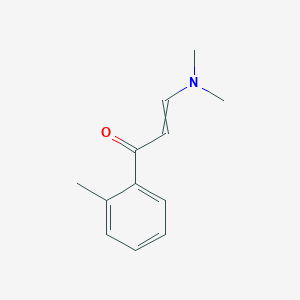
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
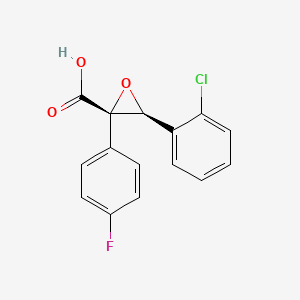
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)
